N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
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Overview
Description
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that features an indole moiety and a nitro-trifluoromethylphenyl group. Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Nitro-Trifluoromethylphenyl Group: This step involves the nitration of a trifluoromethylbenzene derivative, followed by coupling with the indole derivative under specific conditions, such as the use of a base like potassium carbonate in a suitable solvent.
Chemical Reactions Analysis
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The nitro-trifluoromethylphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other indole derivatives like:
Tryptamine: A naturally occurring compound with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to its combination of an indole moiety with a nitro-trifluoromethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16F3N3O2 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C18H16F3N3O2/c1-11-13(14-4-2-3-5-15(14)23-11)8-9-22-16-7-6-12(18(19,20)21)10-17(16)24(25)26/h2-7,10,22-23H,8-9H2,1H3 |
InChI Key |
IBHJOTOCTKUKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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